molecular formula C6H16ClNO B1448080 5-Amino-2-methylpentan-1-ol hydrochloride CAS No. 1423028-19-6

5-Amino-2-methylpentan-1-ol hydrochloride

Cat. No.: B1448080
CAS No.: 1423028-19-6
M. Wt: 153.65 g/mol
InChI Key: XNMNZRRTTJJSOZ-UHFFFAOYSA-N
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Description

5-Amino-2-methylpentan-1-ol hydrochloride is a chemical compound with the CAS Number: 1423028-19-6 . It has a molecular weight of 153.65 and its IUPAC name is 5-amino-2-methyl-1-pentanol hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NO.ClH/c1-6(5-8)3-2-4-7;/h6,8H,2-5,7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at 4 degrees Celsius . The molecular weight of the compound is 153.65 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Extraction and Separation

5-Amino-2-methylpentan-1-ol hydrochloride has been studied for its potential in the extraction and separation of certain substances. For example, 4-methylpentan-2-ol, a related compound, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions, demonstrating the potential for related compounds in separation technologies (Gawali & Shinde, 1974).

Synthesis of Amino Acids and Derivatives

The compound has relevance in the synthesis of amino acids and their derivatives. Studies have shown that related compounds, such as 2-amino-5-arylpentanoic acids, are key constituents in AM-toxins and can be synthesized from similar substances (Shimohigashi, Lee, & Izumiya, 1976). Another research indicates the synthesis of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, showcasing the potential of similar compounds in complex organic syntheses (Nevalainen & Koskinen, 2001).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of similar compounds have been investigated. For instance, condensation products of 4-isothiocyanato-4-methylpentane-2-one have been explored for anti-inflammatory and analgesic activities (Sondhi et al., 2008).

Antimicrobial Studies

Research into antimicrobial properties has also been conducted. Compounds like N5-Hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, synthesized from related substances, indicate the potential antimicrobial applications of this compound derivatives (Maehr & Leach, 1978).

Biofuel and Biomass Conversion

The compound and its derivatives are being explored in the realm of biofuels and biomass conversion. For instance, studies on the efficient synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran demonstrate the utility of similar compounds in renewable energy research (Li et al., 2020).

Enzyme Inhibition

Research has shown that derivatives of this compound can act as enzyme inhibitors. A study on (+/-)-5-Amino-2-hydrazine-2-methylpentanoic acid, a derivative, demonstrated its potential as an inhibitor of ornithine decarboxylase, an enzyme implicated in cellular growth processes (Abdel-monem, Newton, & Weeks, 1975).

Chemical Synthesis and Catalysis

This compound is also significant in chemical synthesis and catalysis. For example, transformations of similar compounds over platinum black catalysts have been studied, indicating the potential use of this compound in catalytic processes (Paâl, Dobrovolszky, & Tétényi, 1976).

Fluorescent and Colorimetric Probes

The compound's derivatives have applications in developing fluorescent and colorimetric probes. A study on a water-soluble fluorescent and colorimetric pH probe synthesized from related compounds highlights this potential application (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-amino-2-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-8)3-2-4-7;/h6,8H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMNZRRTTJJSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-19-6
Record name 1-Pentanol, 5-amino-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423028-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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